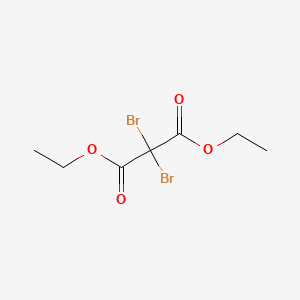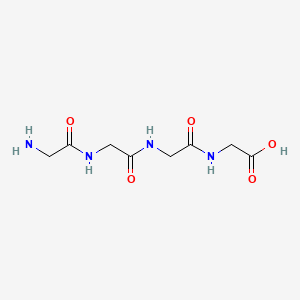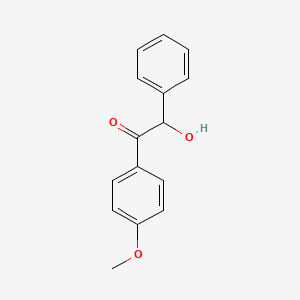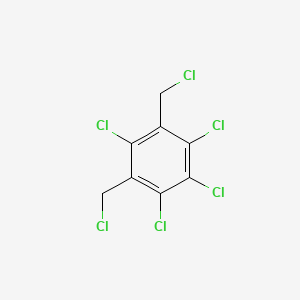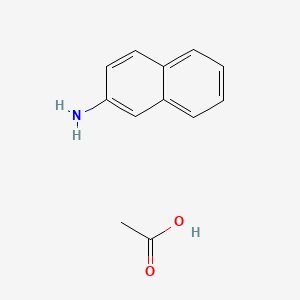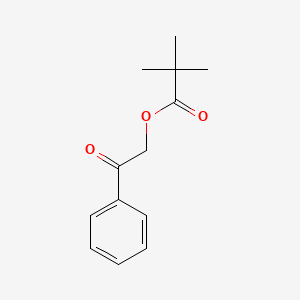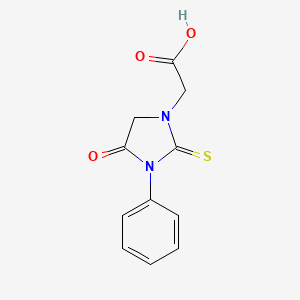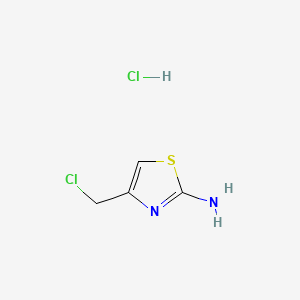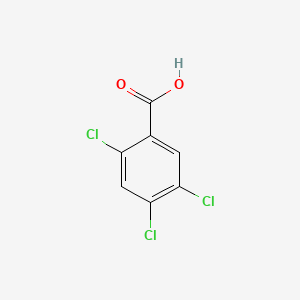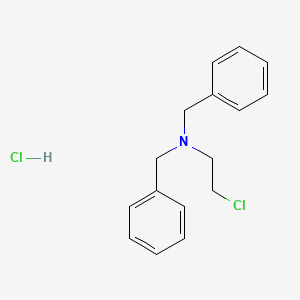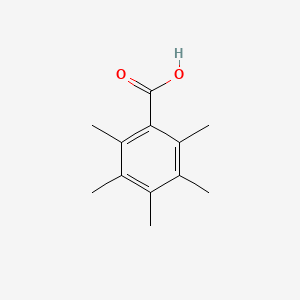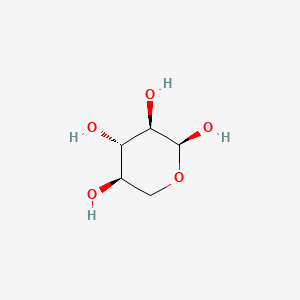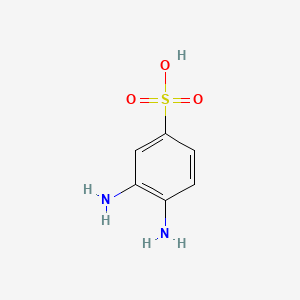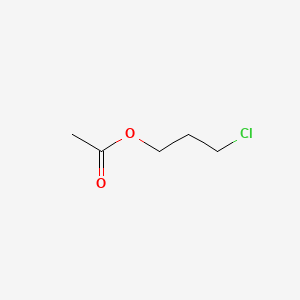
3-氯丙酸乙酯
描述
3-Chloropropyl acetate is a clear colorless liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
3-Chloropropyl acetate can be synthesized by reacting it with a strong base, which yields trimethylene oxide .
Molecular Structure Analysis
The molecular formula of 3-Chloropropyl acetate is C5H9ClO2 . It has a molecular weight of 136.58 . The IUPAC Standard InChI is InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 .
Physical And Chemical Properties Analysis
3-Chloropropyl acetate is a liquid at room temperature . It has a boiling point of 80-81 °C/30 mmHg . The density of 3-Chloropropyl acetate is 1.111 g/mL at 25 °C . It has a refractive index (n20/D) of 1.429 .
科学研究应用
-
Chemical Information : 3-Chloropropyl acetate, also known as γ-Chloropropyl acetate, 3-Chloropropanol acetate, and 3-Chlorprop-1-ylacetat, has the molecular formula C5H9ClO2. Its CAS Registry Number is 628-09-1 .
-
Applications : 3-Chloropropyl acetate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It’s soluble in water (partly) and should be stored in a cool, dry place in a tightly closed container .
-
Reactions : 3-Chloropropyl acetate can yield trimethylene oxide when reacted with a strong base .
-
Organic Synthesis : 3-Chloropropyl acetate is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of organic compounds, including pharmaceuticals and agrochemicals .
-
Pharmaceuticals : In the pharmaceutical industry, 3-Chloropropyl acetate can be used as an intermediate in the synthesis of various drugs . The specific drugs and the methods of synthesis would depend on the particular pharmaceutical application.
-
Agrochemicals : 3-Chloropropyl acetate can also be used in the synthesis of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture.
-
Dyestuff : This compound is used in the dyestuff industry as well . It can be used in the synthesis of dyes and pigments.
-
Phase Change Data : The boiling point of 3-Chloropropyl acetate under reduced pressure (0.040 bar) is 353.7 K . This information can be useful in processes that involve phase change, such as distillation or evaporation .
-
Mass Spectrum : The mass spectrum of 3-Chloropropyl acetate has been recorded . This information can be useful in analytical chemistry for identifying or confirming the identity of a substance in a sample .
-
Natural Products Synthesis : 3-Chloropropyl acetate could potentially be used in the synthesis of natural products . Natural products play an important part in synthetic chemistry since they have many pharmacological properties and are used as active drug compounds in pharmaceutical chemistry .
安全和危害
3-Chloropropyl acetate is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
3-chloropropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHQIPNNIMWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211879 | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl acetate | |
CAS RN |
628-09-1 | |
| Record name | 3-Chloropropyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



